
Benzyl acrylate
Vue d'ensemble
Description
Benzyl acrylate is a high refractive index monomer . It can be used to prepare high refractive index polymers and formulate inks . It is also used less frequently as a precursor in synthesis via transesterification .
Molecular Structure Analysis
The molecular formula of Benzyl acrylate is C10H10O2 . It has an average mass of 162.185 Da and a monoisotopic mass of 162.068085 Da .
Chemical Reactions Analysis
While specific chemical reactions involving Benzyl acrylate are not detailed in the search results, it’s known that acrylates, which Benzyl acrylate is a type of, are made from acrylate monomer. This usually comprises esters which contain vinyl groups, that is two carbon atoms that are double-bonded to each other, and directly attached to the carbonyl carbon of the ester group .
Physical And Chemical Properties Analysis
Benzyl acrylate has a density of 1.1±0.1 g/cm3, a boiling point of 228.7±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.5±3.0 kJ/mol and a flash point of 115.5±9.9 °C . The index of refraction is 1.517 . It has a molar refractivity of 46.6±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .
Applications De Recherche Scientifique
High Refractive Index Polymers
Benzyl acrylate is a high refractive index monomer . It can be used to prepare high refractive index polymers . These polymers have applications in various fields such as optics and photonics.
Formulation of Inks
The benzyl ring in Benzyl acrylate can disperse pigments or other aromatic molecules, making it useful in the formulation of inks .
Water and Impact Resistant Coatings
Benzyl acrylate’s high refractive index provides optical control in water and impact-resistant coatings . This makes it valuable in industries that require durable and resilient finishes.
Precursor in Synthesis
Less frequently, Benzyl acrylate is used as a precursor in synthesis via transesterification . This process is used in the production of various chemicals and materials.
Production of Acrylate Polymers
Benzyl acrylate is made from acrylate monomer, which usually comprises of esters which contains vinyl groups . These acrylates are used in the production of acrylate polymers, which have diverse properties and applications .
Biomedical Applications
Acrylates, including Benzyl acrylate, have many biomedical applications such as in the production of contact lenses and bone cements .
Textile Industry
Acrylates are used in the textile industry for various applications, including the production of super-absorbent materials for products like diapers .
Paints and Coatings
Acrylates are used in the production of paints and coatings, providing properties like transparency, flexibility, toughness, and hardness .
Safety and Hazards
Benzyl acrylate causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It should be used only outdoors or in a well-ventilated area .
Orientations Futures
Benzyl acrylate has been used in the preparation of degradable inverse bicontinuous structures by PISA . It promises a high conversion compared to styrene-based monomers . This approach exhibits many notable features, such as convenient operating conditions, excellent functional group compatibility, and readily accessible raw materials . It provides an alternative route for the construction of pyrazole derivatives .
Mécanisme D'action
Target of Action
Benzyl acrylate is a high refractive index monomer . It is primarily used in the preparation of high refractive index polymers and formulating inks . .
Mode of Action
The mode of action of benzyl acrylate is largely related to its role as a monomer in polymerization reactions. It participates in the formation of polymers with high refractive indices
Biochemical Pathways
Benzyl acrylate is involved in the synthesis of polymers through polymerization reactions . These reactions can lead to the formation of materials with diverse properties, such as high refractive indices . .
Pharmacokinetics
It’s known that benzyl acrylate can be analyzed using reverse phase (rp) hplc method .
Result of Action
The primary result of benzyl acrylate’s action is the formation of high refractive index polymers . These polymers have various applications, including the formulation of inks .
Action Environment
The action of benzyl acrylate can be influenced by various environmental factors. For instance, it should be used only outdoors or in a well-ventilated area . Additionally, it should be avoided to release it to the environment .
Propriétés
IUPAC Name |
benzyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h2-7H,1,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTPMLUUWLLESL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25036-21-9 | |
| Record name | Poly(benzyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1062467 | |
| Record name | Benzyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl acrylate | |
CAS RN |
2495-35-4 | |
| Record name | Benzyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2495-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, phenylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl acrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of benzyl acrylate?
A1: Benzyl acrylate has the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol.
Q2: Are there any spectroscopic data available for benzyl acrylate?
A2: Yes, various studies utilize spectroscopic techniques to characterize benzyl acrylate and its derivatives:
- FTIR: Infrared spectroscopy helps identify functional groups like acrylate double bonds and aromatic rings. [, ]
- NMR: 1H-NMR and 13C-NMR provide detailed structural information, including regioselectivity in polymerization reactions. [, , , , , ]
Q3: How does the presence of benzyl acrylate affect the properties of polymer composites?
A3: Benzyl acrylate, when incorporated into polymers, can significantly impact their properties:
- Refractive Index: Benzyl acrylate can be used to tune the refractive index contrast in polymer opal films, crucial for photonic applications. []
- Photosensitivity: Copolymers containing benzyl acrylate exhibit strong UV absorbance at 193 nm, making them suitable for antireflective coatings in lithography. []
- Photorefractivity: Benzyl acrylate-based polymers like poly(4-(diphenylamino)benzyl acrylate) (PDAA) are employed in photorefractive composites due to their photoconductive properties. [, ]
- Shape Memory: Poly(benzyl acrylate) can be combined with cholesteric polymers to create photonic shape memory materials with tunable color responses. []
Q4: How stable is benzyl acrylate under different conditions?
A4: The stability of benzyl acrylate can be affected by various factors:
- Thermal Stability: Polyacrylates, including poly(benzyl acrylate), generally degrade at elevated temperatures, with the degradation products depending on the specific acrylate structure. []
- Hydrolysis: In saltwater dispersions and at high temperatures, benzyl acrylate can undergo hydrolysis, leading to the formation of byproducts like anhydrides. []
Q5: What types of reactions involve benzyl acrylate as a reactant?
A5: Benzyl acrylate participates in various organic reactions, often catalyzed by transition metals:
- Diels-Alder Reactions: Benzyl acrylate acts as a dienophile in Diels-Alder reactions, with the stereoselectivity influenced by factors like molecularly imprinted polymers. []
- Reductive Coupling: Nickel-catalyzed transfer hydrogenation enables the coupling of benzyl acrylates with ketones or imines to form lactones and lactams, utilizing benzyl alcohol as a reductant. [, ]
- C-Acylation: Magnesium promotes one-pot double C-acylation of benzyl acrylates with acid chlorides in N,N-dimethylformamide. []
Q6: Can you elaborate on the use of benzyl acrylate in polymerization reactions?
A6: Benzyl acrylate is a commonly used monomer in various polymerization techniques:
- Free Radical Polymerization: Benzyl acrylate readily undergoes free radical polymerization, and its copolymerization behavior with other monomers like styrene and vinyl acetate has been extensively studied. [, , , , , , ]
- RAFT Polymerization: Benzyl acrylate is utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. Studies have focused on regioselectivity and the formation of dead dormant species during RAFT polymerization of benzyl acrylate. []
- Dispersion Polymerization: Benzyl acrylate can be polymerized via RAFT dispersion polymerization in alkanes, leading to the formation of self-assembled nanoparticles. []
- Frontal Polymerization: Studies explore the use of benzyl acrylate in frontal polymerization, a technique where a localized reaction zone propagates through an unstirred medium. [, ]
Q7: Have computational methods been applied to study reactions involving benzyl acrylate?
A7: Yes, computational chemistry plays a crucial role in understanding reaction mechanisms and selectivity:
- Transition State Analysis: Density Functional Theory (DFT) calculations are employed to study transition states and identify key interactions influencing enantioselectivity in Brønsted base-catalyzed Michael additions of benzyl acrylate. []
Q8: How does modifying the benzyl group in benzyl acrylate affect its reactivity?
A8: While specific SAR studies on benzyl acrylate modifications are limited in the provided research, it's known that altering the electronic and steric properties of the benzyl group can impact reactivity:
- Polymerization: The choice of acrylate monomer (e.g., benzyl acrylate vs. methyl acrylate) significantly influences the thermal stability and degradation pathways of the resulting polymers. []
- Solubility: Introducing hydrophilic groups like hydroxyl groups through copolymerization can enhance the water solubility of benzyl acrylate-based polymers. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

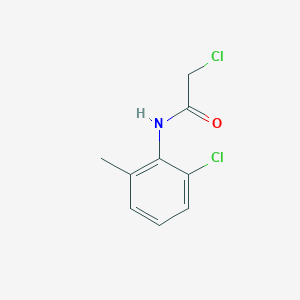
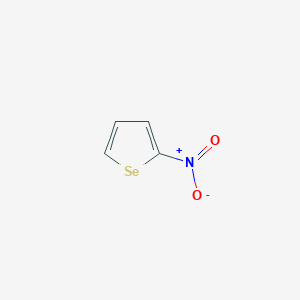
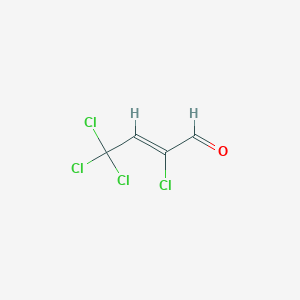


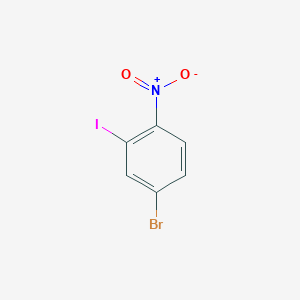
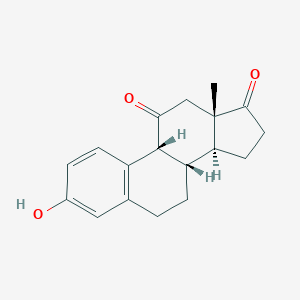
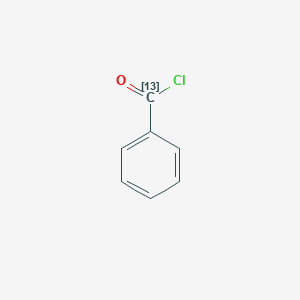
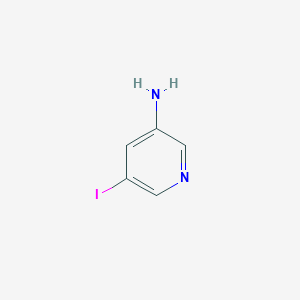
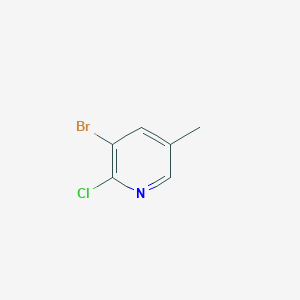
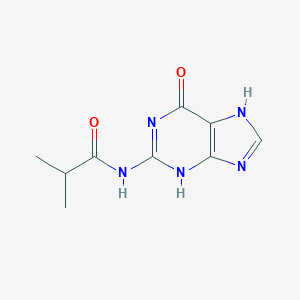
![Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-](/img/structure/B108330.png)

